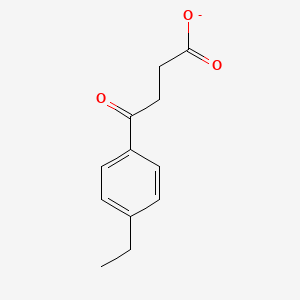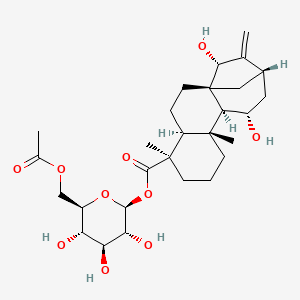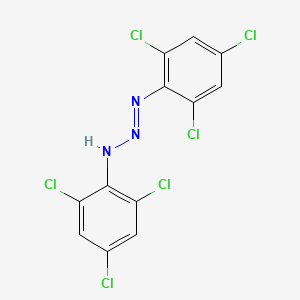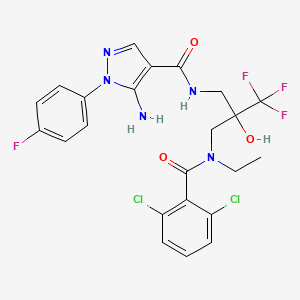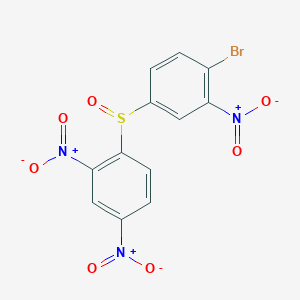
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene is a complex organic compound characterized by the presence of bromine, nitro, and sulfinyl functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce nitro groups, followed by bromination to add the bromine atom. The sulfinyl group is then introduced through a sulfoxidation reaction. Each step requires specific reagents and conditions to ensure the desired substitution and functionalization of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: Nitro groups can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene involves its interaction with molecular targets through its functional groups. The nitro and bromine groups can participate in electrophilic and nucleophilic interactions, respectively. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,4-dinitrobenzene: Lacks the sulfinyl group, making it less versatile in redox reactions.
4-Bromo-3-nitrophenyl sulfone: Contains a sulfone group instead of a sulfinyl group, affecting its chemical reactivity.
2,4-Dinitrophenyl sulfoxide: Similar structure but without the bromine atom, altering its electrophilic properties.
Uniqueness
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene is unique due to the combination of bromine, nitro, and sulfinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
1046-75-9 |
|---|---|
Fórmula molecular |
C12H6BrN3O7S |
Peso molecular |
416.16 g/mol |
Nombre IUPAC |
1-(4-bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6BrN3O7S/c13-9-3-2-8(6-10(9)15(19)20)24(23)12-4-1-7(14(17)18)5-11(12)16(21)22/h1-6H |
Clave InChI |
SRTXXDIJSMABPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


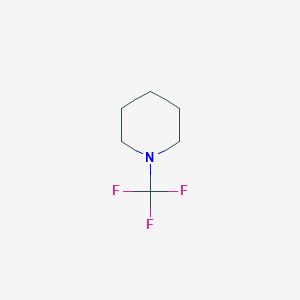
![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)


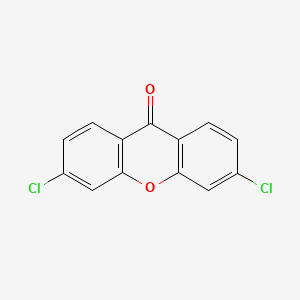
![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
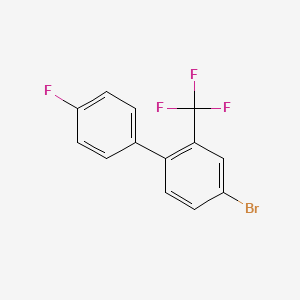
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
